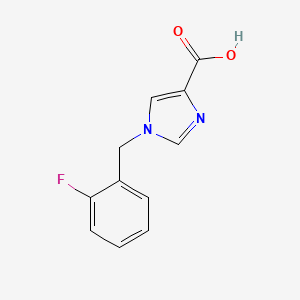
1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid” is likely to be an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a carboxylic acid group. The presence of a fluorobenzyl group indicates that the compound also contains a benzene ring with a fluorine atom and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of conjugated systems due to the aromatic imidazole and benzene rings. The electronegative fluorine atom would create a polar bond with the carbon atom it’s attached to .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable. The carboxylic acid group can participate in typical acid-base reactions, and the C-F bond in the fluorobenzyl group is relatively strong but can be involved in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group could allow for hydrogen bonding, influencing its solubility in water. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Catalytic Applications
1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid derivatives have been explored in the synthesis of [C, C] cyclometalated Ir(III)-NHC complexes, demonstrating their utility as recyclable catalysts for the acceptorless dehydrogenation of alcohols to carboxylic acids. Such catalytic processes highlight the efficiency and environmental benefits of using these complexes, as they produce good-to-excellent yields with minimal catalyst loading and can be recycled multiple times without losing activity (Borah et al., 2020).
Luminescence Sensing
Research into lanthanide(III)-organic frameworks incorporating imidazole dicarboxylate-based ligands, similar in structure to this compound, reveals their potential as fluorescent sensors. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, showcasing their applicability in chemical sensing technologies (Shi et al., 2015).
Synthesis of Heterocyclic Compounds
The synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile demonstrates the versatility of fluorobenzyl-imidazole derivatives in creating complex heterocyclic molecules. These compounds are fundamental in developing new drugs and materials with unique properties (Özbey et al., 2004).
Antihypertensive Drug Development
The discovery of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives underscores the significance of imidazole derivatives in medicinal chemistry. These compounds offer a new approach to hypertension treatment, emphasizing the therapeutic potential of this compound derivatives (Carini et al., 1991).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may alter its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to participate in various biochemical pathways, including those involving the formation of carbon-carbon bonds . The downstream effects of these pathways can include the synthesis of new molecules or the modification of existing ones.
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, which can influence their bioavailability .
Result of Action
The compound’s interactions with its targets and its participation in biochemical pathways can lead to various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid. These factors can include the pH of the environment, the presence of other molecules, and the temperature . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEUZCMQDLUSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

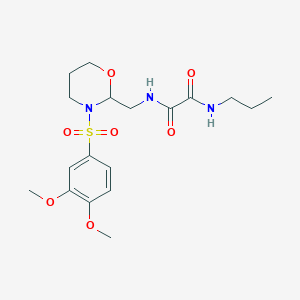
![N-[4-(benzylsulfanyl)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl]-2-chloroacetamide](/img/structure/B2935025.png)
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2935026.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)
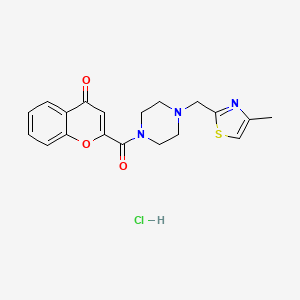

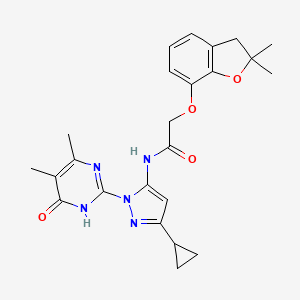
![2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)
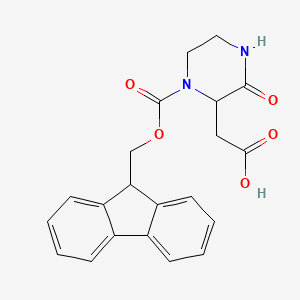
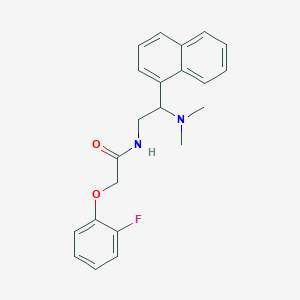


![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2935046.png)